Cas no 1807303-68-9 (Ethyl 6-cyano-2-fluoro-3-formylbenzoate)
Ethyl 6-cyano-2-fluoro-3-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-2-fluoro-3-formylbenzoate
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- Inchi: 1S/C11H8FNO3/c1-2-16-11(15)9-7(5-13)3-4-8(6-14)10(9)12/h3-4,6H,2H2,1H3
- InChI Key: QLYVAWNSWZFRBF-UHFFFAOYSA-N
- SMILES: FC1C(C=O)=CC=C(C#N)C=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 322
- XLogP3: 1.4
- Topological Polar Surface Area: 67.2
Ethyl 6-cyano-2-fluoro-3-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007076-250mg |
Ethyl 6-cyano-2-fluoro-3-formylbenzoate |
1807303-68-9 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A015007076-500mg |
Ethyl 6-cyano-2-fluoro-3-formylbenzoate |
1807303-68-9 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A015007076-1g |
Ethyl 6-cyano-2-fluoro-3-formylbenzoate |
1807303-68-9 | 97% | 1g |
$1490.00 | 2023-09-02 |
Ethyl 6-cyano-2-fluoro-3-formylbenzoate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 6-cyano-2-fluoro-3-formylbenzoate
Ethyl 6-cyano-2-fluoro-3-formylbenzoate (CAS No. 1807303-68-9): A Versatile Building Block in Organic Synthesis
Ethyl 6-cyano-2-fluoro-3-formylbenzoate (CAS No. 1807303-68-9) is a highly functionalized aromatic ester that has gained significant attention in recent years due to its unique structural features and wide-ranging applications in pharmaceutical and materials chemistry. This compound, characterized by its cyano, fluoro, and formyl substituents on the benzoate scaffold, serves as a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The molecular structure of Ethyl 6-cyano-2-fluoro-3-formylbenzoate offers multiple reactive sites for chemical transformations, making it particularly useful in multicomponent reactions and cascade syntheses. Researchers have exploited these functional groups to create diverse molecular architectures, addressing current challenges in drug discovery and material science. The presence of both electron-withdrawing (cyano and fluoro) and electron-donating (formyl) groups creates interesting electronic properties that are being explored in the development of novel organic electronic materials.
In pharmaceutical applications, Ethyl 6-cyano-2-fluoro-3-formylbenzoate has emerged as a key intermediate for the synthesis of fluorinated drug candidates. The incorporation of fluorine atoms into drug molecules has become a major trend in medicinal chemistry, as evidenced by the increasing number of FDA-approved fluorinated drugs. This compound's 2-fluoro substitution pattern is particularly valuable for creating analogs of known bioactive molecules with improved metabolic stability and membrane permeability.
The 6-cyano group in Ethyl 6-cyano-2-fluoro-3-formylbenzoate provides additional synthetic versatility, serving as a handle for further derivatization through nucleophilic addition or reduction reactions. Recent studies have demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many therapeutic agents. The 3-formyl functionality offers opportunities for condensation reactions, making this compound valuable for creating Schiff bases or participating in Knoevenagel condensations.
From a materials science perspective, derivatives of Ethyl 6-cyano-2-fluoro-3-formylbenzoate have shown promise in the development of organic semiconductors and luminescent materials. The combination of electron-deficient (cyano and fluoro) and electron-rich (formyl) groups creates push-pull systems that are being investigated for their optoelectronic properties. This aligns with current research trends focusing on sustainable materials and energy-efficient technologies.
The synthesis of Ethyl 6-cyano-2-fluoro-3-formylbenzoate typically involves sequential functionalization of an appropriately substituted benzoic acid derivative. Recent advances in flow chemistry and catalytic processes have improved the efficiency of its production, addressing growing demand from both academic and industrial researchers. The compound's stability under various conditions makes it particularly suitable for high-throughput screening applications and combinatorial chemistry approaches.
Quality control of Ethyl 6-cyano-2-fluoro-3-formylbenzoate is typically performed using advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical and materials applications. The development of robust analytical methods for this compound reflects the broader industry trend toward quality by design in chemical manufacturing.
As research continues to explore the potential of multifunctional aromatic compounds, Ethyl 6-cyano-2-fluoro-3-formylbenzoate is expected to maintain its importance in synthetic chemistry. Its unique combination of substituents offers opportunities for innovation in areas ranging from small molecule therapeutics to advanced functional materials. The compound's versatility and the growing interest in fluorinated building blocks suggest it will remain a valuable tool for chemists working at the interface of multiple disciplines.
The commercial availability of Ethyl 6-cyano-2-fluoro-3-formylbenzoate from specialized chemical suppliers has facilitated its adoption across various research fields. Current market trends indicate increasing demand for such highly functionalized intermediates, particularly in regions with strong pharmaceutical and materials science sectors. The compound's stability and relatively long shelf life make it attractive for inventory purposes, while its synthetic utility ensures continued interest from the research community.
Looking ahead, Ethyl 6-cyano-2-fluoro-3-formylbenzoate is likely to play a significant role in emerging areas such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where its multiple functional groups could enable novel structural designs. The compound's potential applications in molecular recognition systems and supramolecular chemistry are also being actively investigated, reflecting the broader scientific community's interest in complex molecular systems with precisely controlled properties.
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